molecular formula C17H24N2O3S B2363976 (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide CAS No. 2380195-78-6

(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide

Cat. No.: B2363976
CAS No.: 2380195-78-6
M. Wt: 336.45
InChI Key: ZSPZXPTUKGBDHP-ONEGZZNKSA-N
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Description

(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide is an organic compound that features a furan ring, a morpholine ring, and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl precursor, which is then coupled with a morpholine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The morpholine and thiane rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce saturated analogs.

Scientific Research Applications

(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide: shares structural similarities with other compounds containing furan, morpholine, and thiane rings.

    Furan-2-yl derivatives: Compounds with similar furan rings but different substituents.

    Morpholine derivatives: Compounds with morpholine rings and various functional groups.

    Thiane derivatives: Compounds with thiane rings and different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which confer unique chemical and biological properties

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-16(4-3-15-2-1-9-22-15)18-14-17(5-12-23-13-6-17)19-7-10-21-11-8-19/h1-4,9H,5-8,10-14H2,(H,18,20)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPZXPTUKGBDHP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CC=CO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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